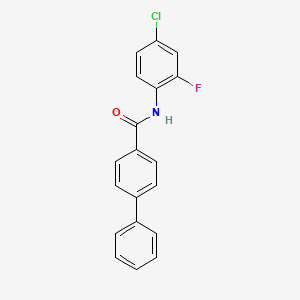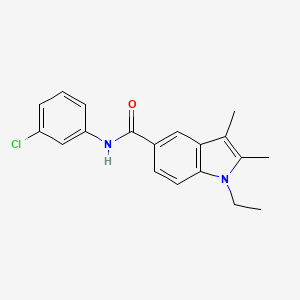
N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BrCP, and it is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields. One of the major research areas is cancer treatment. Studies have shown that BrCP inhibits the growth of cancer cells by targeting the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. BrCP has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BrCP has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of these diseases. BrCP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the inhibition of protein kinases such as CK2 and GSK-3β. These enzymes are involved in the regulation of various cellular processes such as cell growth, proliferation, and apoptosis. By inhibiting these enzymes, BrCP can disrupt the growth and survival of cancer cells and improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has various biochemical and physiological effects. In cancer cells, BrCP inhibits the growth and survival of cells by inducing apoptosis and disrupting cell cycle progression. In neurodegenerative diseases, BrCP improves cognitive function by reducing the accumulation of toxic proteins such as β-amyloid and α-synuclein.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is its specificity towards protein kinases such as CK2 and GSK-3β. This specificity allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of BrCP is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research is the development of more potent and selective inhibitors of CK2 and GSK-3β. Another area of research is the investigation of the potential applications of BrCP in other diseases such as diabetes and cardiovascular disease. Finally, the development of new formulations and delivery methods for BrCP can improve its solubility and bioavailability, making it more effective in experimental settings.
Conclusion:
In conclusion, N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea have been discussed in this paper. Further research on this compound can lead to the development of new treatments for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction between 4-bromo-2-chloroaniline and 3-methyl-2-pyridinecarboxylic acid. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMGZLHWYCZSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)


![N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide](/img/structure/B5727221.png)
![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)

